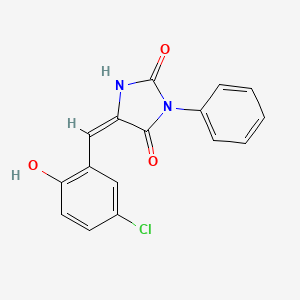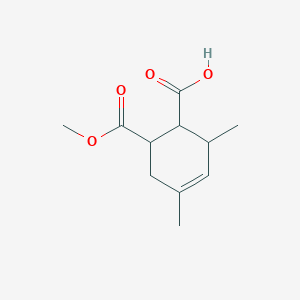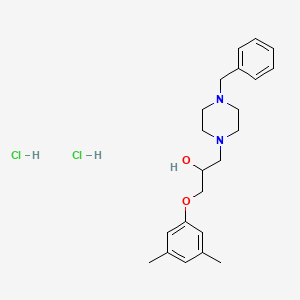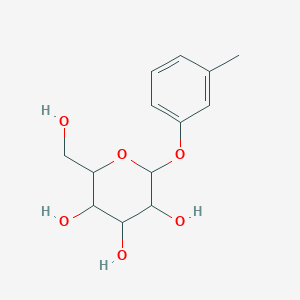
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR99021 has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a selective inhibitor of GSK-3, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By inhibiting GSK-3, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can modulate these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its selectivity for GSK-3, which allows for specific modulation of GSK-3 signaling pathways. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells and tissues. However, one limitation of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential off-target effects, which can affect other cellular processes and signaling pathways.
Orientations Futures
There are many future directions for the scientific research of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One future direction is the development of more potent and selective GSK-3 inhibitors for therapeutic applications. Another future direction is the investigation of the potential synergistic effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione with other drugs or therapies in various diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in various cellular processes and diseases.
Méthodes De Synthèse
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including a one-pot synthesis, a microwave-assisted synthesis, and a solid-phase synthesis. The most common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-7-14(20)10(8-11)9-13-15(21)19(16(22)18-13)12-4-2-1-3-5-12/h1-9,20H,(H,18,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEMDUJVADIKEK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![N-(4-bromo-3-methylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4923124.png)
![N~2~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-methioninamide](/img/structure/B4923140.png)
![1-(2,2-dibenzylhydrazino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4923146.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4923164.png)

![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)


![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)